(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone

Catalog No.
S2689774
CAS No.
923200-04-8
M.F
C9H11BrN2OS
M. Wt
275.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methan...

CAS Number

923200-04-8

Product Name

(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-thiomorpholin-4-ylmethanone

Molecular Formula

C9H11BrN2OS

Molecular Weight

275.16

InChI

InChI=1S/C9H11BrN2OS/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2

InChI Key

PHLCNAGMDRCRFV-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=O)C2=CC(=CN2)Br

solubility

soluble

The compound (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone is a synthetic organic molecule characterized by its unique structural features. It consists of a pyrrole ring substituted with a bromine atom and a thiazinane moiety linked to a carbonyl group. The presence of both heterocyclic rings contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry.

Typical of organic molecules, including:

  • Nucleophilic substitutions: The bromine atom on the pyrrole ring can be replaced by nucleophiles, enhancing its reactivity.
  • Carbonyl reactions: The carbonyl group can participate in nucleophilic addition reactions, forming hydrates or hemiacetals.
  • Condensation reactions: The compound can react with amines or alcohols to form imines or ethers, respectively.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.

Research indicates that compounds with similar structures often exhibit significant biological activities, such as:

  • Antimicrobial properties: Many heterocyclic compounds demonstrate activity against bacteria and fungi.
  • Antioxidant effects: The presence of specific functional groups may contribute to free radical scavenging abilities.
  • Anti-inflammatory activity: Compounds with thiazine and pyrrole moieties have been studied for their potential to modulate inflammatory responses.

The specific biological activities of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone require empirical validation through in vitro and in vivo studies.

The synthesis of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone can be approached through various methods, including:

  • Bromination of pyrrole: Starting with pyrrole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent.
  • Formation of thiazinane: A thiazine ring can be synthesized through cyclization reactions involving appropriate precursors such as thioketones and amines.
  • Coupling reaction: The final compound can be formed by coupling the brominated pyrrole with the thiazinane derivative via a carbonyl condensation reaction.

These methods should be optimized for yield and purity, employing techniques such as chromatography for purification.

The potential applications of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone include:

  • Drug discovery: Its unique structure may lead to the development of new therapeutic agents targeting various diseases.
  • Chemical probes: The compound could serve as a tool in biochemical assays to study specific biological pathways.
  • Agricultural chemicals: If antimicrobial properties are confirmed, it may find use as a pesticide or fungicide.

Investigating the interactions of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone with biological targets is crucial for understanding its mechanism of action. This includes:

  • Binding affinity studies: Assessing how well the compound binds to specific enzymes or receptors.
  • Inhibition assays: Evaluating its capacity to inhibit enzymatic activity related to disease processes.
  • Cellular assays: Conducting tests in cell lines to determine cytotoxicity and biological efficacy.

These studies are essential for elucidating the compound's pharmacological profile.

Several compounds share structural similarities with (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-Amino-thiazoleThiazole ring with amino groupAntimicrobial
5-Bromo-pyrrolePyrrole ring with bromineAnticancer
3-ThiazolidinoneThiazolidine ringAntidiabetic
2-(Pyrrolidinyl)-thiazolePyrrolidine and thiazoleNeuroprotective

Uniqueness

The uniqueness of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone lies in its combination of both brominated pyrrole and thiazinane structures. This combination may lead to distinct biological profiles compared to other compounds listed, potentially offering novel therapeutic avenues not explored by existing drugs.

XLogP3

1.6

Dates

Last modified: 08-16-2023

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